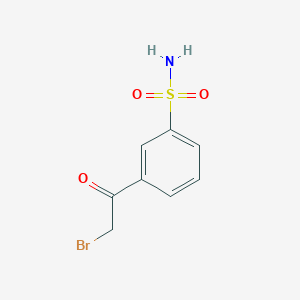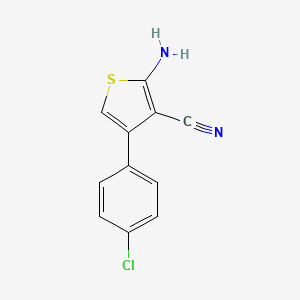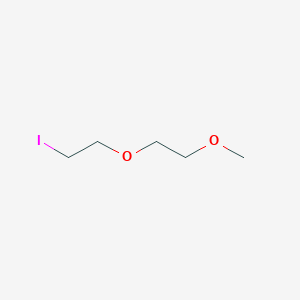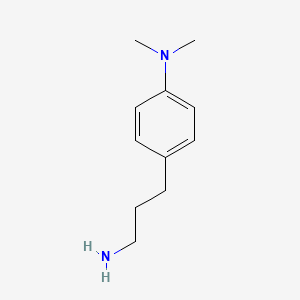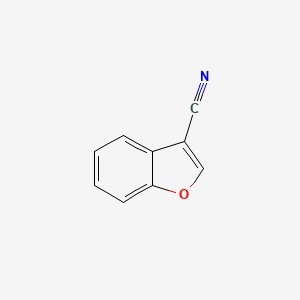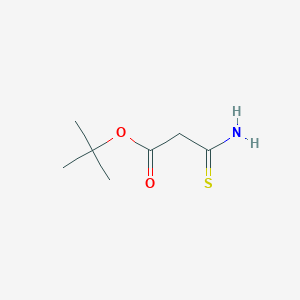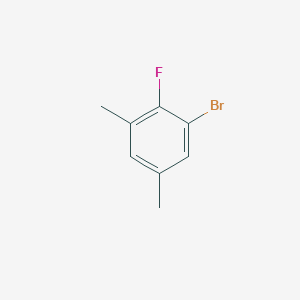
1-Bromo-2-fluoro-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, characterized by the presence of bromine, fluorine, and two methyl groups attached to the benzene ring
Wirkmechanismus
Target of Action
1-Bromo-2-fluoro-3,5-dimethylbenzene is an aromatic compound that primarily targets the benzene ring in organic reactions . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes. The compound’s bromine and fluorine atoms can interact with the benzene ring, leading to a variety of potential reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine or fluorine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to effectively interact with its targets and induce changes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the benzene ring with an electrophile, leading to the formation of a substituted benzene ring . The downstream effects of this pathway can vary widely depending on the specific context and the other molecules involved.
Result of Action
The primary result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a variety of different molecules, depending on the specific context and the other reactants present. The exact molecular and cellular effects can vary widely.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactants can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,5-dimethylbenzene can be synthesized through a multi-step process involving the halogenation and methylation of benzene derivatives. One common method involves the following steps:
Fluorination: Benzene is first fluorinated to introduce the fluorine atom.
Bromination: The fluorinated benzene is then brominated to add the bromine atom.
Methylation: Finally, the compound undergoes methylation to introduce the two methyl groups at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluoro-3,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of bromine and fluorine makes the compound susceptible to nucleophilic aromatic substitution.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4).
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups depending on the reagents used.
Nucleophilic Aromatic Substitution: Products include substituted benzene compounds with nucleophiles replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-3,5-dimethylbenzene has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3,5-dimethylbenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 1-Fluoro-2,4-dimethylbenzene
Uniqueness: 1-Bromo-2-fluoro-3,5-dimethylbenzene is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBXEOMBASYFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597665 |
Source


|
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-16-1 |
Source


|
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
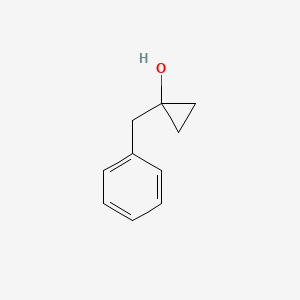
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)


